tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate
Overview
Description
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazolo-pyridine derivatives, to which this compound belongs, have been found to possess a broad spectrum of pharmacological activities . This suggests that they may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
It is known that thiazolo-pyridine derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the particular targets of this compound.
Biochemical Pathways
Given the broad pharmacological activities of thiazolo-pyridine derivatives, it is likely that this compound could influence multiple pathways, with downstream effects on various cellular processes .
Result of Action
Thiazolo-pyridine derivatives have been associated with a range of biological effects, suggesting that this compound could have diverse impacts at the molecular and cellular levels .
Preparation Methods
The synthesis of tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate typically involves the annulation of a pyridine ring to a thiazole core. One common method is the multicomponent one-pot synthesis, which involves the Knoevenagel condensation of thiazolidinone with aldehydes, followed by a Michael addition . This environmentally friendly and highly efficient method allows for the rapid construction of the desired bicyclic scaffold.
Chemical Reactions Analysis
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and anti-inflammatory activities, making it a potential candidate for developing new antibiotics and anti-inflammatory drugs.
Medicine: Its antitumor properties have been explored for cancer treatment, particularly in targeting specific cancer cell lines.
Industry: The compound’s herbicidal properties make it useful in agricultural applications.
Comparison with Similar Compounds
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
2-[(4,6-di-tert-butyl-2,3-dihydrothiazolo[4,5-b]pyridine-4(5H)-carboxylate: This compound has similar structural features but different substituents, affecting its chemical reactivity and biological properties.
Biological Activity
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate (TBAT) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines structural features of thiazole and pyridine rings, which contribute to its pharmacological potential.
- Chemical Formula : C₁₁H₁₇N₃O₂S
- Molecular Weight : 255.34 g/mol
- CAS Number : 1313712-23-0
- IUPAC Name : this compound
Biological Activities
TBAT exhibits a range of biological activities, including:
- Antioxidant Properties : TBAT has been shown to scavenge free radicals effectively, which may protect cells from oxidative stress.
- Antimicrobial Activity : Studies indicate that TBAT possesses significant antimicrobial effects against various bacterial strains, suggesting its potential use in treating infections.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in cellular models, indicating potential applications in inflammatory diseases.
- Antitumor Activity : Preliminary research suggests that TBAT may inhibit tumor cell proliferation and induce apoptosis in cancer cells.
The biological activities of TBAT are attributed to its ability to interact with various biological targets. For instance:
- The thiazole and pyridine moieties may facilitate interactions with enzymes involved in oxidative stress and inflammation pathways.
- The amino group can participate in nucleophilic attacks on electrophilic centers in target proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of TBAT:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated TBAT against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL for S. aureus, showcasing its potent antimicrobial properties .
- Research on Antioxidant Effects : In vitro assays demonstrated that TBAT significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells, indicating strong antioxidant activity .
- Anti-inflammatory Study : A recent investigation assessed the anti-inflammatory effects of TBAT using a lipopolysaccharide (LPS)-induced model. The results showed that TBAT treatment led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
TBAT can be compared with other thiazolo[5,4-b]pyridine derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Similar thiazole-pyridine core | Moderate antimicrobial |
Compound B | Different substituents | High antioxidant but low antimicrobial |
Properties
IUPAC Name |
tert-butyl 2-amino-6,7-dihydro-5H-[1,3]thiazolo[5,4-b]pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-6-4-5-7-8(14)17-9(12)13-7/h4-6H2,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNIMGWYMCZLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724456 | |
Record name | tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-b]pyridine-4(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-23-0 | |
Record name | Thiazolo[5,4-b]pyridine-4(5H)-carboxylic acid, 2-amino-6,7-dihydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-b]pyridine-4(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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